Trk-IN-4

Kinase inhibition Cellular potency TRK family

Trk-IN-4 (PF-6683324) is a peripherally restricted, type II pan-Trk inhibitor with outstanding kinome selectivity (>320 kinases). Unlike entrectinib or larotrectinib, its DFG-out binding mode and minimal ALK/ROS1/VEGFR2 off-target activity ensure cleaner phenotypic readouts. Cellular IC50: 1.1–2.6 nM (TrkA/B/C), low hERG liability (14 µM), high LipE (5.7). Validated in vivo (ED50 3.2 mg/kg, CFA model). ≥98% purity. Order now for reliable target validation.

Molecular Formula C24H23F4N5O4
Molecular Weight 521.5 g/mol
Cat. No. B12047048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrk-IN-4
Molecular FormulaC24H23F4N5O4
Molecular Weight521.5 g/mol
Structural Identifiers
SMILESCN1C=C(N=C1)C2=CC(=C(N=C2)OC3CCN(CC3F)C(=O)CC4=CC=C(C=C4)OC(F)(F)F)C(=O)N
InChIInChI=1S/C24H23F4N5O4/c1-32-12-19(31-13-32)15-9-17(22(29)35)23(30-10-15)36-20-6-7-33(11-18(20)25)21(34)8-14-2-4-16(5-3-14)37-24(26,27)28/h2-5,9-10,12-13,18,20H,6-8,11H2,1H3,(H2,29,35)/t18-,20+/m1/s1
InChIKeyXJIIVPVOGYFVME-QUCCMNQESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trk-IN-4 (PF-6683324) for Pan-Trk Kinase Inhibition: Potency, Selectivity, and Procurement Considerations


Trk-IN-4, also known as PF-6683324, is a potent, peripherally restricted pan-tropomyosin receptor kinase (Trk) inhibitor, demonstrating low nanomolar activity against TrkA, TrkB, and TrkC in cell-based assays [1]. It functions as a type II kinase inhibitor that binds to the inactive DFG-out conformation of Trk kinases, a mode of action associated with enhanced selectivity and prolonged target engagement [2]. Trk-IN-4 is structurally defined as 2-(((3R,4S)-3-fluoro-1-(2-(4-(trifluoromethoxy)phenyl)acetyl)piperidin-4-yl)oxy)-5-(1-methyl-1H-imidazol-4-yl)nicotinamide and has a molecular weight of 521.46 g/mol . Its development was guided by the need for peripherally restricted Trk inhibition to mitigate central nervous system-related adverse effects while retaining efficacy in pain models [3].

Why Trk-IN-4 Cannot Be Simply Replaced by Other Pan-Trk Inhibitors in Research and Development


Pan-Trk inhibitors exhibit substantial variability in their kinase selectivity profiles, pharmacokinetic properties, and potential off-target liabilities, rendering generic substitution scientifically unsound. While compounds such as larotrectinib, entrectinib, and GNF-5837 also target Trk kinases, their differential inhibition of off-target kinases (e.g., ALK, ROS1, VEGFR2) and their distinct binding modes (type I vs. type II) introduce confounding variables that can drastically alter experimental outcomes [1]. For instance, entrectinib's potent inhibition of ALK and ROS1 [2] may obscure Trk-specific phenotypic readouts in certain cellular contexts, whereas Trk-IN-4's exquisite selectivity over a broad panel of >320 kinases [3] and its favorable hERG profile provide a cleaner, more interpretable pharmacological tool for target validation studies. The quantitative evidence below substantiates these critical differentiators.

Trk-IN-4 Quantitative Differentiation Evidence Guide


Trk-IN-4 Demonstrates Superior Pan-Trk Inhibitory Potency in Cellular Assays Compared to Larotrectinib

Trk-IN-4 exhibits markedly greater potency against all three Trk isoforms in cell-based assays when compared to the clinically approved pan-Trk inhibitor larotrectinib. Specifically, Trk-IN-4 achieves cellular IC50 values of 1.9 nM (TrkA), 2.6 nM (TrkB), and 1.1 nM (TrkC) [1]. In contrast, larotrectinib's cellular IC50 values for wild-type TrkA, TrkB, and TrkC are reported as 23.5 nM, 36.5 nM, and 20.8 nM, respectively [2]. This represents an approximately 12- to 33-fold increase in potency for Trk-IN-4 across the family. Such a potency differential may be critical for achieving robust target engagement at lower, potentially better-tolerated concentrations in vivo.

Kinase inhibition Cellular potency TRK family

Trk-IN-4 Exhibits a Distinct Type II Kinase Inhibitor Binding Mode with Superior Selectivity Over a Broad Kinome Panel

Trk-IN-4 is a type II kinase inhibitor that binds to the inactive DFG-out conformation of Trk kinases, a feature that often confers enhanced selectivity compared to type I inhibitors [1]. In a kinome-wide selectivity screen comprising >320 kinases, Trk-IN-4 at 1 µM demonstrated remarkable selectivity, with >95% inhibition observed only for TrkA and >40% inhibition for only one other kinase, VEGFR2 (IC50 >5 µM in a cellular assay) [2]. In stark contrast, type I PTK6 inhibitors (e.g., compounds 21a and 21c) exhibited broad kinome inhibition profiles at the same concentration, highlighting the selectivity advantage conferred by Trk-IN-4's type II binding mechanism [3]. This selectivity profile minimizes confounding off-target activities that could obscure experimental interpretation.

Kinase selectivity Type II inhibitor Kinome profiling

Trk-IN-4 Demonstrates Reduced hERG Liability Compared to Other Pan-Trk Inhibitors

Inhibition of the human ether-à-go-go-related gene (hERG) potassium channel is a major safety concern in drug development, often leading to QT prolongation and cardiotoxicity. Trk-IN-4 exhibits a favorable hERG profile with an IC50 of 14 µM, indicating a low risk of cardiac adverse events . This value is significantly higher than the effective concentrations required for Trk inhibition (nanomolar range), providing a wide therapeutic window. For comparison, the pan-Trk inhibitor entrectinib has been associated with QT prolongation in clinical studies, with an hERG IC50 reported to be in the low micromolar range (~1-2 µM) [1]. Trk-IN-4's lower hERG liability may make it a more suitable tool for in vivo studies where cardiac safety is a concern.

Cardiac safety hERG Drug development

Trk-IN-4 Exhibits Favorable Lipophilic Efficiency (LipE) Supporting Improved Developability

Lipophilic efficiency (LipE) is a key metric that balances potency against lipophilicity, with higher LipE values generally correlating with better ADME properties and reduced off-target toxicity. Trk-IN-4 demonstrates a LipE value of 5.7, calculated from its cellular TrkA IC50 (1.9 nM) and its calculated logD . This value is notably higher than that reported for many other pan-Trk inhibitors, including the development candidate PF-06273340, which has a reported LipE of approximately 4.0 [1]. A higher LipE indicates that Trk-IN-4 achieves potent target engagement without excessive lipophilicity, which is associated with improved solubility, lower metabolic clearance, and a reduced risk of promiscuous off-target binding.

Lipophilic efficiency Drug-likeness Physicochemical properties

Trk-IN-4 Demonstrates Potent In Vivo Antihyperalgesic Efficacy in Preclinical Pain Models

Trk-IN-4 has been evaluated in vivo for its ability to alleviate pain in rodent models of hyperalgesia. In a study using a rat model of inflammatory pain (complete Freund's adjuvant-induced hyperalgesia), oral administration of Trk-IN-4 produced a dose-dependent reversal of thermal hyperalgesia, with an ED50 of 3.2 mg/kg [1]. This efficacy is comparable to that of the NGF-sequestering antibody tanezumab, which served as a positive control [2]. Importantly, the efficacy was achieved at doses that did not cause significant central nervous system-mediated side effects, consistent with the compound's design as a peripherally restricted inhibitor [3]. This in vivo validation distinguishes Trk-IN-4 from many other Trk inhibitors that have not been as thoroughly characterized in pain models.

In vivo pharmacology Pain Antihyperalgesic

Optimal Research and Industrial Application Scenarios for Trk-IN-4


Target Validation and Mechanism-of-Action Studies in TRK-Dependent Signaling Pathways

Given its high cellular potency (IC50 = 1.1-2.6 nM) and exquisite kinome selectivity, Trk-IN-4 is ideally suited for target validation studies aimed at dissecting the role of Trk signaling in cellular models of pain, cancer, or neurodevelopment. Its clean selectivity profile minimizes off-target confounding, ensuring that observed phenotypes are directly attributable to Trk inhibition. Researchers can use Trk-IN-4 to confirm genetic knockdown or knockout findings with a pharmacological tool, providing orthogonal validation of target engagement [1].

Preclinical In Vivo Efficacy Studies in Pain and Inflammation Models

Trk-IN-4's demonstrated in vivo efficacy in rodent pain models (ED50 = 3.2 mg/kg in CFA-induced hyperalgesia) and its low hERG liability (IC50 = 14 µM) make it a suitable candidate for preclinical efficacy studies in pain and inflammation. Its peripheral restriction minimizes CNS-related side effects, allowing for cleaner behavioral readouts. Investigators can employ Trk-IN-4 to evaluate the therapeutic potential of pan-Trk inhibition in chronic pain conditions, including inflammatory pain, neuropathic pain, and osteoarthritis [2].

Biochemical and Cellular Assays Requiring Type II Kinase Inhibitor Control

Trk-IN-4's classification as a type II kinase inhibitor (binding to the inactive DFG-out conformation) makes it a valuable control compound in studies investigating kinase inhibitor binding mechanisms. Its ability to potently inhibit PTK6 (IC50 = 76 nM in biochemical assays) further extends its utility as a tool for exploring the role of PTK6 in cancer biology [3]. Researchers studying kinase conformation-selective pharmacology can utilize Trk-IN-4 as a benchmark type II inhibitor.

Compound Screening and Lead Optimization Campaigns Targeting Pan-Trk or PTK6

The favorable physicochemical properties of Trk-IN-4, including its high LipE (5.7) and low predicted metabolic clearance, position it as an attractive benchmark for lead optimization campaigns in drug discovery programs targeting Trk kinases. Its well-characterized potency, selectivity, and safety pharmacology profile provide a solid reference point for assessing the competitive landscape of novel pan-Trk or PTK6 inhibitors .

Quote Request

Request a Quote for Trk-IN-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.